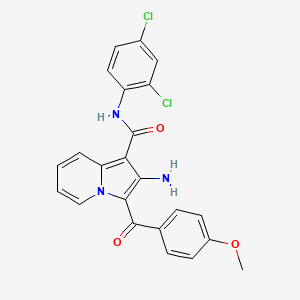

![molecular formula C19H15N3O3S2 B2550097 2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(naphthalen-1-yl)acetamide CAS No. 899976-04-6](/img/structure/B2550097.png)

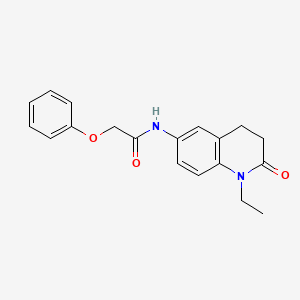

2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(naphthalen-1-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(naphthalen-1-yl)acetamide” is a derivative of 3-amino-4h-benzo[e][1,2,4]thiadiazine 1,1-dioxide . It’s part of a class of compounds that have been explored as new anti-mycobacterial agents . The chemical features of these derivatives meet the criteria for a potent inhibition of β-class Carbonic Anhydrase (CA) isozymes .

Scientific Research Applications

Anti-HIV Activity

Research has demonstrated the potential of naphthalene derivatives, such as those synthesized from naphthalene-derived glycine derivative, in inhibiting HIV-1 and HIV-2 replication in MT-4 cells. Specifically, certain S-alkylated derivatives have shown potent in vitro inhibitory activity against HIV-1 replication, suggesting a new lead in antiviral agent development (Hamad et al., 2010).

Anti-Parkinson's Activity

Another study synthesized novel 2-(naphthalen-1-yl)-N-[2-substituted (4-oxothiazolidin-3-yl)] acetamide derivatives to study their anti-Parkinson's activity. These compounds demonstrated potent free radical scavenging activity and significant anti-Parkinson's activity in an in vivo 6-Hydroxydopamine lesioned rat model, suggesting their potential as therapeutic agents for Parkinson's disease (Gomathy et al., 2012).

Antihyperglycemic Activity

Thiazolidinone derivatives have been synthesized and tested for their antihyperglycemic activity, showing promise in lowering blood glucose levels in normal rats through the sucrose-loaded model (SLM) and the alloxan model, indicating their potential in managing diabetes (Imran et al., 2009).

Protective Activities Against DNA Damage

Some studies have focused on the protective activities of 2-naphthyl ethers and their derivatives against DNA damage induced by the bleomycin-iron complex. These compounds have been tested for their ability to protect against DNA damage, demonstrating significant potential in reducing chromogen formation between damaged DNA and thiobarbituric acid, which is crucial for cancer prevention and treatment strategies (Abdel-Wahab et al., 2009).

Mechanism of Action

Properties

IUPAC Name |

2-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-naphthalen-1-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O3S2/c23-18(20-15-10-5-7-13-6-1-2-8-14(13)15)12-26-19-21-16-9-3-4-11-17(16)27(24,25)22-19/h1-11H,12H2,(H,20,23)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSKBAUBKHJGBBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)CSC3=NS(=O)(=O)C4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2550016.png)

![1,7-bis(2-fluorobenzyl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2550022.png)

![2-(cyclohexanesulfonyl)-4-(4-methylbenzenesulfonyl)-N-[(pyridin-3-yl)methyl]-1,3-thiazol-5-amine](/img/structure/B2550024.png)

![3,4-dimethyl-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2550026.png)

![N-(3-chloro-4-fluorophenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2550027.png)

![3-[(2-Bromobenzyl)amino]-1,1,1-trifluoro-2-propanol](/img/structure/B2550033.png)

![1-[(5-Bromothiophen-2-yl)methyl]piperidin-4-ol](/img/structure/B2550035.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)urea](/img/structure/B2550036.png)